11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
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Overview
Description
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and substituted with a 4-methoxyphenyl and a sulfanyl group. The compound has garnered interest due to its potential biological and pharmacological activities.
Scientific Research Applications
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[640
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
Target of Action
The compound, also known as “11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one” or “Oprea1_466641” or “11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one”, has been identified as a potential inhibitor of Phosphodiesterase10A (PDE10A) . PDE10A is a dual substrate enzyme that catalyzes the hydrolysis of cyclic nucleotides, cAMP & cGMP, which are key regulators of a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission .
Mode of Action
The compound interacts with PDE10A, inhibiting its activity. The modeling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 . This interaction inhibits the hydrolysis of cAMP and cGMP, leading to an increase in their levels.
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP signaling pathways. In the direct pathway neurons, PDE10A inhibition activates cAMP/protein kinase A (PKA) signaling leading to the potentiation of D1-receptor signaling. In the indirect pathway neurons, PDE10A inhibition activates cAMP/PKA signaling by simultaneous potentiation of adenosine A2A receptor signaling and inhibition of D2-receptor signaling .
Result of Action
The result of the compound’s action is the modulation of neuronal signal transduction and synaptic transmission through the potentiation of certain receptor signaling pathways. This could potentially have therapeutic implications for several neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-d]pyrimidine core .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents.
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones: These compounds have a similar fused ring structure but may have different functional groups.
Uniqueness
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific combination of a 4-methoxyphenyl group and a sulfanyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
11-(4-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-10-7-5-9(6-8-10)18-15(19)13-11-3-2-4-12(11)22-14(13)17-16(18)21/h5-8H,2-4H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQHFWNAXLQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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